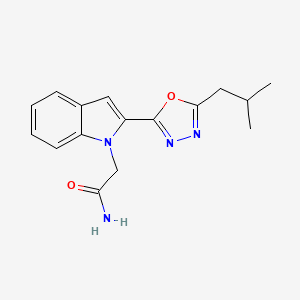

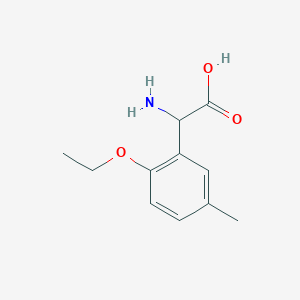

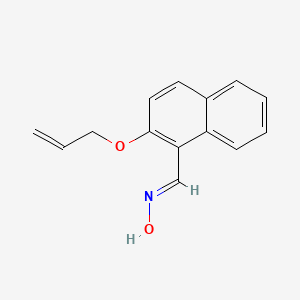

![molecular formula C16H14FN3O3S2 B2767917 N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide CAS No. 923234-20-2](/img/structure/B2767917.png)

N-(6-(N,N-dimethylsulfamoyl)benzo[d]thiazol-2-yl)-3-fluorobenzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Benzothiazole derivatives are a class of compounds that have been extensively studied for their diverse biological activities . They are known to exhibit anti-inflammatory , anti-tubercular , and cytotoxic activities .

Synthesis Analysis

Benzothiazole derivatives can be synthesized through various methods. One common method involves coupling substituted 2-amino benzothiazoles with other compounds . For instance, N-phenyl anthranilic acid was used in one study . The intermediate compounds were then treated with other reagents to yield the final derivatives .Molecular Structure Analysis

The structure of benzothiazole derivatives is typically confirmed using various spectroscopic techniques, including Infrared Spectroscopy, 1H-Nuclear Magnetic Resonance, 13C-Nuclear Magnetic Resonance, and High Resolution Mass Spectra .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of benzothiazole derivatives often involve coupling reactions and treatment with various reagents . The specific reactions would depend on the exact compounds being synthesized.Applications De Recherche Scientifique

Antimicrobial Activity

Compounds containing the benzothiazole moiety, such as those synthesized via microwave-induced synthesis methods, have demonstrated promising antimicrobial properties. The presence of a fluorine atom in specific positions of these compounds has been essential for enhancing antimicrobial activity. For example, derivatives synthesized through condensation and Knoevenagel condensation have shown activity against Gram-positive and Gram-negative bacteria, as well as fungi, indicating their potential as antimicrobial agents (Desai, Rajpara, & Joshi, 2013).

Antitumor and Anticancer Activity

Several studies have focused on the synthesis and evaluation of benzothiazole derivatives for their antitumor and anticancer activities. Novel derivatives of 6-amino-2-phenylbenzothiazoles have been prepared and found to exhibit cytostatic activities against various malignant human cell lines, highlighting the potential of benzothiazole derivatives in cancer therapy (Racané et al., 2006). Furthermore, mixed-ligand copper(II)-sulfonamide complexes have been prepared and characterized, with studies indicating their potential for DNA binding, DNA cleavage, genotoxicity, and anticancer activity, further emphasizing the versatility of benzothiazole-containing compounds in medicinal research (González-Álvarez et al., 2013).

Corrosion Inhibition

Benzothiazole derivatives have also been investigated for their applications in corrosion inhibition, particularly for carbon steel in acidic environments. These studies have shown that specific benzothiazole compounds can offer significant protection against corrosion, making them valuable in the development of new corrosion inhibitors (Hu et al., 2016).

Selective Receptor Agonism

Furthermore, 4-thiazolidinone derivatives, similar in structural motif to the compound of interest, have been explored as agonists of benzodiazepine receptors. These compounds have been designed and synthesized with the intention of evaluating them as anticonvulsant agents, showing the broad applicability of thiazole and benzamide derivatives in targeting specific receptors for therapeutic purposes (Faizi et al., 2017).

Mécanisme D'action

While the exact mechanism of action would depend on the specific compound and its biological activity, benzothiazole derivatives have been found to exhibit their effects through various mechanisms. For example, some compounds have been found to inhibit COX-1 and COX-2, which are involved in inflammation .

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

N-[6-(dimethylsulfamoyl)-1,3-benzothiazol-2-yl]-3-fluorobenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14FN3O3S2/c1-20(2)25(22,23)12-6-7-13-14(9-12)24-16(18-13)19-15(21)10-4-3-5-11(17)8-10/h3-9H,1-2H3,(H,18,19,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCDHMDOYICWPFL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)S(=O)(=O)C1=CC2=C(C=C1)N=C(S2)NC(=O)C3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

379.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

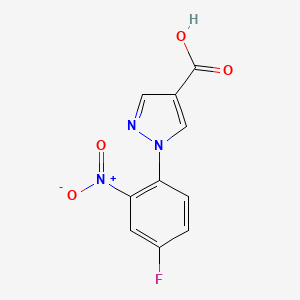

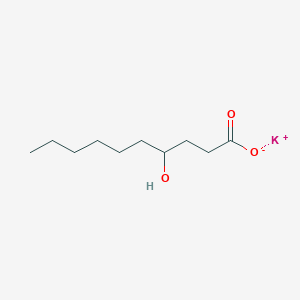

![N-[2-(4-ethoxyphenoxy)ethyl]-4-(trifluoromethyl)benzamide](/img/structure/B2767836.png)

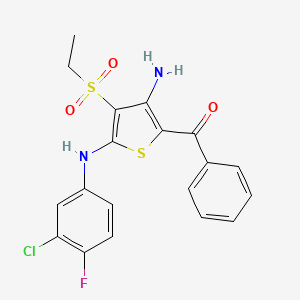

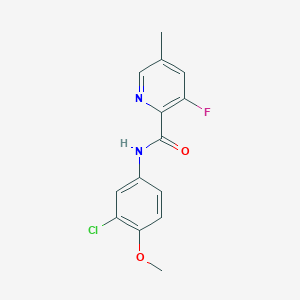

![N-(1-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-5-oxopyrrolidin-3-yl)pyrrolidine-1-carboxamide](/img/structure/B2767842.png)

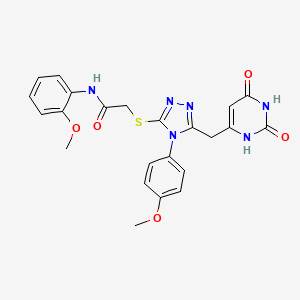

![N-[(2-chlorophenyl)methyl]-3-[11-(4-methoxyphenyl)-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl]propanamide](/img/structure/B2767852.png)

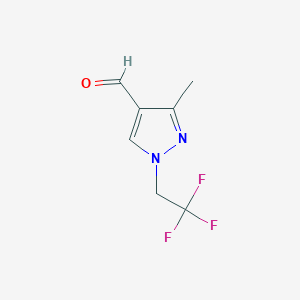

![4-methoxy-N-[2-(2-methoxyphenyl)ethyl]-1-(2-methylphenyl)-6-oxopyridazine-3-carboxamide](/img/structure/B2767853.png)